Cas no 124344-98-5 ((1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol)
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
- (1-methyl-5-phenylpyrazol-3-yl)methanol
- 1H-Pyrazole-3-methanol,1-methyl-5-phenyl-
- 1H-Pyrazole-3-methanol,1-methyl-5-phenyl
- 1-methyl-5-phenylpyrazol-3-ylmethanol
- 3-hydroxymethyl-1-methyl-5-phenylpyrazole
- 1H-Pyrazole-3-methanol, 1-methyl-5-phenyl-
- DTXSID20559287
- 124344-98-5
- (1-methyl-5-phenyl-pyrazol-3-yl)methanol
- S3M
- FT-0737823
- AKOS006344724
- MFCD08271936
- SCHEMBL1779503
- MS-22375
- CHEBI:194857
- ZMDMCKKOZJKHKG-UHFFFAOYSA-N
- DB-062240
-
- Inchi: 1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3
- InChI Key: ZMDMCKKOZJKHKG-UHFFFAOYSA-N
- SMILES: OCC1C=C(C2C=CC=CC=2)N(C)N=1
Computed Properties
- Exact Mass: 188.09500
- Monoisotopic Mass: 188.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 38Ų
Experimental Properties
- Density: 1.14
- Boiling Point: 358°Cat760mmHg
- Flash Point: 170.3°C
- Refractive Index: 1.594
- PSA: 38.05000
- LogP: 1.57940
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B400985-10mg |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | 10mg |
$ 58.00 | 2023-04-18 | ||
| TRC | B400985-50mg |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | 50mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B400985-100mg |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | 100mg |
$ 110.00 | 2023-04-18 | ||
| abcr | AB224940-1 g |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol; 95% |
124344-98-5 | 1g |
€208.70 | 2023-02-05 | ||
| TRC | B400985-25mg |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | 25mg |
$ 184.00 | 2023-04-18 | ||
| TRC | B400985-250mg |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | 250mg |
$ 1447.00 | 2023-04-18 | ||
| Key Organics Ltd | MS-22375-0.25g |
(1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | >97% | 0.25g |
£72.00 | 2025-02-08 | |
| Key Organics Ltd | MS-22375-250MG |
(1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | >97% | 0.25g |
£72.00 | 2023-06-14 | |
| Key Organics Ltd | MS-22375-1G |
(1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | >97% | 1g |
£90.00 | 2025-02-08 | |
| Ambeed | A680797-1g |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | 97% | 1g |
$802.0 | 2024-04-25 |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Suppliers
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
Chemical Profile of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS No. 124344-98-5)
The compound (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol, identified by its CAS number 124344-98-5, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol possesses a unique structural framework that has garnered attention for its potential applications in drug discovery and material science. The presence of both methyl and phenyl substituents on the pyrazole ring imparts distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications.
In recent years, the study of pyrazole derivatives has seen substantial growth due to their broad spectrum of biological activities. Pyrazoles are known for their role as pharmacophores in various therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs. The specific configuration of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol positions it as a promising candidate for further exploration in medicinal chemistry. Researchers have been particularly interested in its potential to act as a precursor for more complex molecules with enhanced pharmacological properties.
One of the most compelling aspects of this compound is its structural flexibility. The methanol group at the 3-position provides a reactive site for further functionalization, allowing chemists to explore various synthetic pathways. This reactivity has been exploited in the development of novel derivatives that exhibit improved solubility, bioavailability, and target specificity. For instance, recent studies have demonstrated the utility of this compound in designing kinase inhibitors, which are crucial in the treatment of cancers and inflammatory diseases.
The phenyl ring in (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol also contributes to its pharmacological potential. Phenyl-substituted pyrazoles have been shown to interact with biological targets in ways that can modulate enzyme activity and signal transduction pathways. This interaction is often mediated by hydrophobic interactions and π-stacking effects, which can be fine-tuned by altering the substituents on the pyrazole ring. Such modifications are essential for optimizing drug-like properties, including binding affinity and metabolic stability.
Current research in this area is focused on leveraging computational methods to predict and design new derivatives of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol. Advances in molecular modeling and artificial intelligence have enabled researchers to rapidly screen large libraries of compounds for potential bioactivity. This approach has led to the identification of several promising candidates that are being further investigated in preclinical studies. The integration of experimental data with computational predictions provides a powerful tool for accelerating drug discovery processes.
Additionally, the synthesis of this compound has been optimized to ensure high yield and purity, which are critical factors for pharmaceutical applications. Modern synthetic techniques, such as flow chemistry and catalytic processes, have been employed to enhance efficiency and reduce environmental impact. These methods align with the growing emphasis on sustainable chemistry practices within the pharmaceutical industry.
The biological evaluation of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol has revealed several intriguing findings. In vitro studies have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, preliminary investigations have indicated that it may possess anti-inflammatory properties by modulating key inflammatory pathways. These findings underscore the importance of continued research into this novel scaffold.
The future direction of research on (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol includes exploring its interactions with additional biological targets and optimizing its pharmacokinetic profile. By combining traditional synthetic chemistry with modern biotechnological approaches, scientists aim to develop next-generation therapeutics that are both effective and safe. The unique structural features of this compound make it a valuable asset in the quest for new medicines.
In conclusion, (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS No. 124344-98-5) represents a significant advancement in pharmaceutical chemistry. Its versatile structure and promising biological activities position it as a key molecule for future drug development. As research continues to uncover new applications and synthetic strategies, this compound is poised to make substantial contributions to medicine and related fields.
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